tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate: is a synthetic organic compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 g/mol . . This compound is characterized by its indole core structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate typically involves the protection of the amino group of L-tryptophan followed by esterification. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-tryptophan is protected using tert-butoxycarbonyl (Boc) to form Boc-L-tryptophan.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the biological activity of indole-based compounds and their potential therapeutic applications .
Medicine: In medicine, tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is investigated for its potential use in drug development. Its indole core structure is a key feature in many drugs, making it a valuable compound for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of various indole-based materials .
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
- tert-Butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate
- 1-Boc-D-tryptophan methyl ester
- tert-Butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate
Comparison: tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl group and the Boc-protected amino group distinguishes it from other similar compounds. These features contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 5-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-7-12-9-11(5-6-14(12)19)10-13(18)15(20)22-4/h5-9,13H,10,18H2,1-4H3/t13-/m1/s1 |
InChI Key |
KKNQVUALKZTQIP-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C[C@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CC(C(=O)OC)N |
Origin of Product |
United States |
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